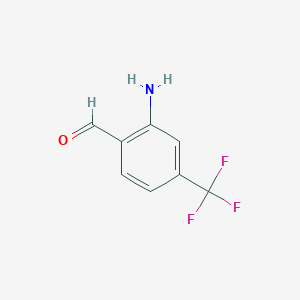
7-(1,3-Thiazolidin-2-ylmethyl)theophylline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(1,3-Thiazolidin-2-ylmethyl)theophylline is an organic compound that has received significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is a derivative of theophylline, which is a well-known bronchodilator used in the treatment of respiratory diseases. The addition of the thiazolidine ring to the theophylline molecule has been shown to enhance its pharmacological properties, making it a promising candidate for further research and development.
Mecanismo De Acción
The mechanism of action of 7-(1,3-Thiazolidin-2-ylmethyl)theophylline is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in the body. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It has also been shown to modulate the expression of various genes involved in cell proliferation and apoptosis.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 7-(1,3-Thiazolidin-2-ylmethyl)theophylline have been studied extensively in vitro and in vivo. It has been shown to have antioxidant properties, which can help protect cells from oxidative damage. It also has the potential to modulate the immune response, making it a promising candidate for the treatment of autoimmune diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 7-(1,3-Thiazolidin-2-ylmethyl)theophylline is its relatively simple synthesis method, which makes it easy to obtain in large quantities for laboratory experiments. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to work with in certain experimental setups.
Direcciones Futuras
There are several future directions for research on 7-(1,3-Thiazolidin-2-ylmethyl)theophylline. One area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of research is its potential as an anti-inflammatory agent for the treatment of chronic inflammatory diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
Métodos De Síntesis
The synthesis of 7-(1,3-Thiazolidin-2-ylmethyl)theophylline involves the reaction of theophylline with thiazolidine-2-thione in the presence of a suitable catalyst. This reaction results in the formation of the desired compound, which can be purified using various techniques such as column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
The potential therapeutic applications of 7-(1,3-Thiazolidin-2-ylmethyl)theophylline have been investigated in various scientific studies. One such study showed that this compound has anti-inflammatory properties and can be used in the treatment of inflammatory diseases such as rheumatoid arthritis. Another study demonstrated its potential as an anticancer agent, as it was found to inhibit the growth of cancer cells in vitro.
Propiedades
Número CAS |
103814-80-8 |
|---|---|
Nombre del producto |
7-(1,3-Thiazolidin-2-ylmethyl)theophylline |
Fórmula molecular |
C11H15N5O2S |
Peso molecular |
281.34 g/mol |
Nombre IUPAC |
1,3-dimethyl-7-(1,3-thiazolidin-2-ylmethyl)purine-2,6-dione |
InChI |
InChI=1S/C11H15N5O2S/c1-14-9-8(10(17)15(2)11(14)18)16(6-13-9)5-7-12-3-4-19-7/h6-7,12H,3-5H2,1-2H3 |
Clave InChI |
SYXXIOHDIHFIDC-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC3NCCS3 |
SMILES canónico |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC3NCCS3 |
Sinónimos |
7-(1,3-thiazolidin-2-ylmethyl)theophylline |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



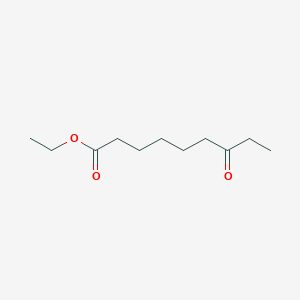
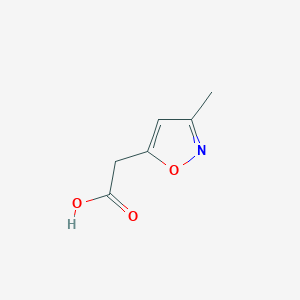
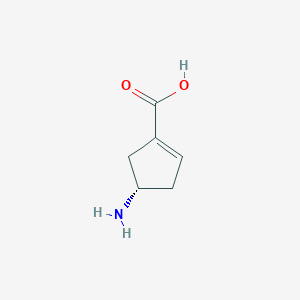
![2-Bromo-N-(4-{2-[(3-{4-[2-(cyclopropylmethoxy)ethyl]phenoxy}-2-hydroxypropyl)amino]-2-methylpropyl}phenyl)acetamide](/img/structure/B12855.png)
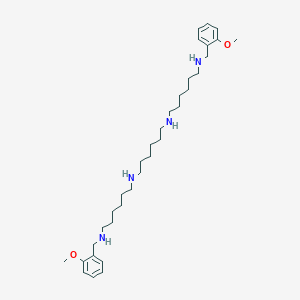
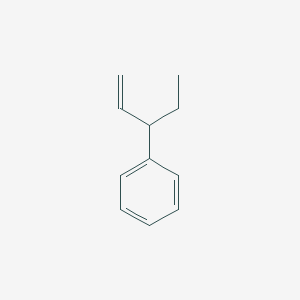
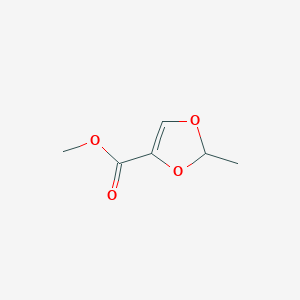
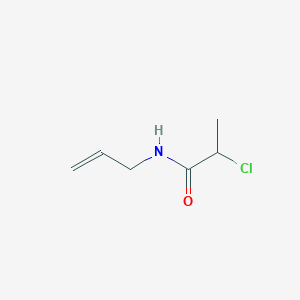
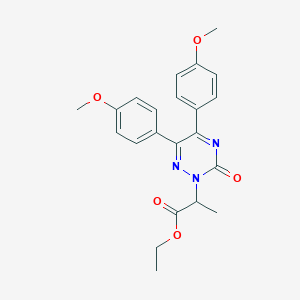
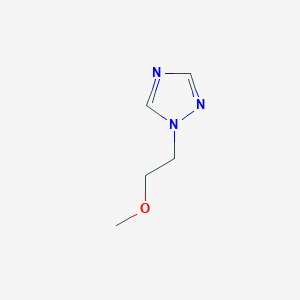
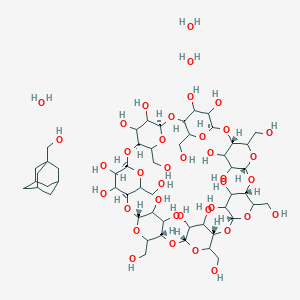
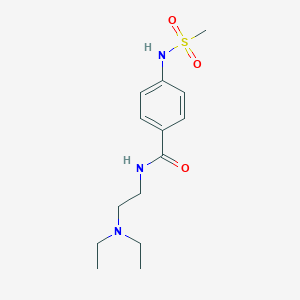
![4-[4-[4-(Phenoxymethyl)phenyl]butyl]morpholine](/img/structure/B12869.png)
